Cas no 721900-55-6 (N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide)
N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide Chemical and Physical Properties
Names and Identifiers
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- (Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide
- EN300-26581905
- Z56865845
- N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide
- 721900-55-6
-
- Inchi: 1S/C22H23N3O3/c1-22(2,3)18-9-11-19(12-10-18)28-15-20(26)24-25-21(27)17(14-23)13-16-7-5-4-6-8-16/h4-13H,15H2,1-3H3,(H,24,26)(H,25,27)/b17-13-
- InChI Key: DXJLZJZLPXMAKN-LGMDPLHJSA-N
- SMILES: O(CC(NNC(/C(/C#N)=C\C1C=CC=CC=1)=O)=O)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 377.17394160g/mol
- Monoisotopic Mass: 377.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 91.2Ų
N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581905-0.05g |
N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide |
721900-55-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide
Professional Introduction to N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide (CAS No. 721900-55-6)
N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 721900-55-6, this compound represents a fascinating intersection of organic chemistry and medicinal science. Its unique structural features make it a promising candidate for various applications, particularly in the synthesis of novel bioactive molecules.
The molecular structure of N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of an acetyl group linked to a phenoxy moiety, along with a cyano and phenyl substituent on the prop-2-enenehydrazide backbone, creates a versatile scaffold for further chemical modifications. These structural elements are critical in determining the compound's interactions with biological targets, making it a valuable tool in drug discovery efforts.
In recent years, there has been growing interest in the development of hydrazide derivatives due to their broad spectrum of biological activities. Hydrazides are known for their ability to participate in various chemical reactions, including condensation reactions with aldehydes and ketones, which can lead to the formation of Schiff bases. These intermediates are often explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer effects.
The tert-butyl group in the phenoxy ring of N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide plays a crucial role in modulating the compound's physicochemical properties. The bulky nature of the tert-butyl group can influence solubility, lipophilicity, and metabolic stability, which are all important factors in drug design. By incorporating this group, researchers can fine-tune the compound's behavior in biological systems, potentially enhancing its efficacy and reducing side effects.
Recent studies have highlighted the importance of hydrazide-based compounds in the development of targeted therapies. For instance, research published in Journal of Medicinal Chemistry has demonstrated that hydrazides can serve as effective intermediates in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. The cyano group in N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide is particularly noteworthy, as it can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets.
The phenyl ring is another key feature of this compound, offering opportunities for further derivatization and functionalization. Phenyl derivatives are widely studied for their pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. By leveraging the structural flexibility of N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide, researchers can explore new analogs with enhanced therapeutic potential.
In the context of drug discovery, the synthesis of N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide exemplifies the importance of combinatorial chemistry and high-throughput screening techniques. These methods allow for rapid exploration of large chemical libraries, enabling scientists to identify lead compounds with desired biological activities. The compound's unique structure makes it an attractive candidate for such approaches, as it can be easily modified to generate diverse derivatives for screening.
The hydrazide functionality is particularly interesting from a mechanistic standpoint. Hydrazides can undergo various reactions with aldehydes and ketones to form Schiff bases, which are known to exhibit a wide range of biological activities. This reactivity makes N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide a valuable building block for constructing more complex molecules with tailored pharmacological properties.
Advances in computational chemistry have also played a significant role in understanding the potential applications of N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key structural features that contribute to binding affinity and selectivity.
The tert-butyl group's influence on metabolic stability is another critical consideration in drug development. By incorporating this group into the phenoxy ring, researchers can potentially enhance the compound's resistance to enzymatic degradation, thereby prolonging its therapeutic effect. This aspect is particularly relevant for oral formulations where metabolic stability is often a limiting factor.
In conclusion, N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-ph enylprop - 2 - ene hy draz ide ( CAS No . 721900 - 55 - 6 ) strong > represents a promising chemical entity with significant potential in pharmaceutical research . Its unique structural features , combined with its reactivity and versatility , make it an attractive candidate for further exploration . As our understanding of drug design principles continues to evolve , compounds like this one will play an increasingly important role in developing innovative therapies for various diseases . p >
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